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2-O-beta-L-Arabinopyranosyl myo-inositol

Oral care Non-cariogenic sweetener Sugar substitute

2-O-beta-L-Arabinopyranosyl myo-inositol (CAS 110107-23-8; molecular formula C₁₁H₂₀O₁₀; MW 312.27 g/mol) is an O-glycosyl compound in which a β-L-arabinopyranosyl moiety is linked to the 2-position of myo-inositol. First isolated and structurally characterized from a hot-water extract of Japanese green tea (Camellia sinensis), the compound constitutes approximately 0.8% of the dry leaf weight, making it one of the most abundant non-polyphenolic constituents in tea.

Molecular Formula C11H20O10
Molecular Weight 312.27 g/mol
Cat. No. B1516245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-O-beta-L-Arabinopyranosyl myo-inositol
Molecular FormulaC11H20O10
Molecular Weight312.27 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O
InChIInChI=1S/C11H20O10/c12-2-1-20-11(9(19)3(2)13)21-10-7(17)5(15)4(14)6(16)8(10)18/h2-19H,1H2/t2-,3+,4?,5-,6+,7+,8+,9-,10?,11-/m1/s1
InChIKeyZTUXXEBTGKCWOB-BHBSVHQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-O-Beta-L-Arabinopyranosyl myo-Inositol for Procurement: Compound Class, Natural Occurrence, and Basic Identity


2-O-beta-L-Arabinopyranosyl myo-inositol (CAS 110107-23-8; molecular formula C₁₁H₂₀O₁₀; MW 312.27 g/mol) is an O-glycosyl compound in which a β-L-arabinopyranosyl moiety is linked to the 2-position of myo-inositol [1]. First isolated and structurally characterized from a hot-water extract of Japanese green tea (Camellia sinensis), the compound constitutes approximately 0.8% of the dry leaf weight, making it one of the most abundant non-polyphenolic constituents in tea [2]. The glycoside is a crystalline, water-soluble (468 g/L predicted) white substance that is essentially tasteless and non-sweet, yet exhibits notable mouthfeel-modulating properties in aqueous solution [3][4]. It belongs to a broader class of inositol glycosides that are increasingly recognized for their roles in plant carbohydrate metabolism and their potential as functional food and beverage ingredients [5].

Why Generic Substitution Fails for 2-O-Beta-L-Arabinopyranosyl myo-Inositol: Key Differentiation Drivers


Inositol glycosides as a class exhibit wide structural and functional heterogeneity depending on the identity of the glycosyl donor, the regioisomeric linkage position on the myo-inositol ring, and the anomeric configuration. Simply interchanging 2-O-beta-L-arabinopyranosyl myo-inositol with free myo-inositol, galactinol (3-O-α-D-galactopyranosyl-myo-inositol), glucinol (1-O-β-D-glucopyranosyl-myo-inositol), or common sugar alcohols (e.g., erythritol, xylitol) fails because these analogs differ fundamentally in three procurement-relevant dimensions: (i) organoleptic profile — the target compound uniquely provides sugar-like mouthfeel without sweetness, whereas free myo-inositol contributes mouthfulness but with perceptible sweetness and poor food-processing morphology, and sugar alcohols carry a cooling effect or residual sweetness [1][2]; (ii) microbial non-assimilability — this specific glycoside resists metabolism by Streptococcus mutans and common fungi, whereas ordinary tea saccharides and sucrose are readily fermented, a property not generalizable across all inositol glycosides [1]; and (iii) natural authentication utility — the compound serves as a differential NMR marker for high-quality Longjing green tea relative to other teas, a specificity that cannot be replicated by substituting a different inositol glycoside [3]. The quantitative evidence that follows establishes the magnitude and experimental basis of these differentiation claims.

Product-Specific Quantitative Evidence Guide: 2-O-Beta-L-Arabinopyranosyl myo-Inositol vs. Closest Analogs


Non-Cariogenic Property: Direct Fermentation Comparison with Sucrose Using Streptococcus mutans

The inositol glycoside was directly compared with sucrose in a standardized fermentation assay using the cariogenic bacterium Streptococcus mutans. In PYP medium (pH 7.2) supplemented with 10% saccharide solution and incubated for 7 days at 30 °C, sucrose caused the phenol red pH indicator to turn yellow (acid production) and the medium to become turbid (bacterial growth). In contrast, when the test saccharide was 2-O-beta-L-arabinopyranosyl myo-inositol, the medium remained red and transparent, demonstrating that the compound was neither metabolized to acid nor supported bacterial proliferation [1]. A confirmatory dextran-forming assay using a separate broth medium showed that sucrose produced a moss-like dextran coating on glass rods and tube walls under anaerobic conditions, whereas the inositol glycoside left both surfaces completely clean [1].

Oral care Non-cariogenic sweetener Sugar substitute Functional food ingredient

Natural Abundance: Content in Japanese Green Tea vs. Benchmark Tea Constituents

2-O-beta-L-Arabinopyranosyl myo-inositol was quantified at approximately 0.8% (w/w) of Japanese green tea dry weight, as determined by isolation and gravimetric analysis following hot-water extraction and multi-step chromatographic purification [1][2]. For context, this places the compound among the most abundant non-polyphenolic primary metabolites in green tea, exceeding levels reported for theanine (typically 0.5–2.0%), and approaching the abundance range of major catechins. The compound was detected not only in all processed tea extracts examined (green, black, oolong, pu-erh) but also in fresh leaf homogenates of Camellia sinensis var. sinensis ('Yabukita' cultivar), indicating constitutive biosynthesis rather than processing artifacts [2].

Tea chemistry Natural product sourcing Phytochemical quantification Camellia sinensis

Extraction Yields Across Tea Types: Green, Black, Oolong, and Pu-erh Comparison

The patent disclosure provides a direct comparison of isolated crystalline yields of 2-O-beta-L-arabinopyranosyl myo-inositol obtained from four different tea types processed under an identical extraction and purification protocol (1 kg input each; hot-water extraction, organic solvent washing, activated carbon treatment, Toyopearl HW40C chromatography, crystallization). The yields were: green tea (medium grade) = 3 g (0.3%), black tea = 3 g (0.3%), oolong tea = 4 g (0.4%), and pu-erh tea = 5 g (0.5%) [1]. This trend—increasing yield with degree of fermentation/post-fermentation—suggests that the glycoside may be liberated or concentrated during tea processing, with pu-erh (fully post-fermented) yielding approximately 67% more than green or black tea under the same protocol [1].

Botanical extraction Process chemistry Tea processing Natural product isolation

NMR-Based Authentication Marker: Differential Abundance in Longjing vs. Other Green Teas

In a ¹H NMR metabolomic study of 191 green tea samples of diverse origins, principal component analysis (PCA) discriminated Longjing (highest-grade Chinese green tea) from other Chinese and non-Chinese teas. Among the differentiating metabolites, 2-O-(β-L-arabinopyranosyl)-myo-inositol, along with theogallin and theobromine, showed consistently higher relative signal intensities in Longjing teas, whereas other tea types exhibited higher levels of fatty acids and sucrose [1][2]. The inverse correlation between this glycoside and sucrose levels across tea grades is particularly notable: Longjing teas accumulate more of the inositol glycoside and less sucrose, suggesting a metabolic or processing signature that may be exploited for authentication [1].

Food authentication Metabolomics Quality control ¹H NMR profiling

Mouthfeel Contribution Without Sweetness: Organoleptic Differentiation from Sugar Alcohols and Free myo-Inositol

The patent specification describes the organoleptic properties of 2-O-beta-L-arabinopyranosyl myo-inositol as follows: the crystalline substance is tasteless (neither sweet nor bitter), but at beverage-relevant concentrations its aqueous solution imparts a 'mouthfeel' or 'mouthing' sensation comparable to that of sugar at typical soft-drink concentrations, without the stickiness or glutinous texture associated with other saccharide-based sugar substitutes [1]. This functional profile—sugar-like body without sweetness—distinguishes it from: (i) free myo-inositol, which contributes both sweetness and mouthfeel in wine and beverage matrices [2]; (ii) erythritol, which has 60–70% of sucrose's sweetness and a pronounced cooling effect [3]; and (iii) xylitol, which is 95% as sweet as sucrose [3]. No quantitative sensory panel data (e.g., sweetness intensity ratings, time-intensity curves, or viscosity measurements) are available for this compound in the public literature, placing this evidence at the qualitative/supporting level [1].

Sugar substitute Sensory science Beverage formulation Non-caloric bulking agent

Microbial Non-Assimilability: Differential Resistance to Fungal Metabolism vs. Ordinary Tea Saccharides

The patent explicitly states that 2-O-beta-L-arabinopyranosyl myo-inositol is 'hardly assimilable by microorganisms such as fungi, in contrast to the ordinary saccharide compounds contained in tea leaves which are metabolized by fungi' [1]. This property is functionally linked to its utility in high-sugar syrups for vending and catering applications, where the glycoside can partially replace sucrose to reduce sweetness while maintaining the osmotic pressure (water activity) necessary to prevent yeast and bacterial growth—a dual functional benefit not achievable with fermentable sugars [1]. No quantitative minimum inhibitory concentration (MIC) data or specific fungal strain panels are reported; the claim rests on the observation that tea-derived saccharides are routinely consumed by fungi during leaf senescence and processing, whereas this glycoside survives intact [1][2].

Microbial stability Food preservation Shelf-life extension Non-fermentable carbohydrate

Best Research and Industrial Application Scenarios for 2-O-Beta-L-Arabinopyranosyl myo-Inositol


Non-Cariogenic Mouthfeel Modulator for Sugar-Free Beverages and Oral Care Products

Based on the direct head-to-head evidence that 2-O-beta-L-arabinopyranosyl myo-inositol resists metabolism by S. mutans (no acid production, no dextran formation) while providing sugar-like mouthfeel without sweetness [1], formulators can deploy this compound in sugar-free carbonated beverages, ready-to-drink teas, and alcohol-free mouthwashes where oral safety and textural quality are co-requirements. This application exploits the dual functionality—non-cariogenic and non-sweet mouthfeel contributor—that is not simultaneously available from sugar alcohols (which are sweet and produce a cooling sensation) or from free myo-inositol (which contributes perceptible sweetness).

Reference Standard for NMR-Based Authentication of Premium Longjing Green Tea

The differential accumulation of 2-O-(β-L-arabinopyranosyl)-myo-inositol in Longjing teas relative to other green teas, as demonstrated by ¹H NMR metabolomic profiling [1], positions the compound as a chemometric marker for tea authenticity testing. Analytical laboratories and regulatory bodies procuring this compound as a certified reference material can incorporate its ¹H NMR signature (characteristic signal at δ 5.19 ppm, among others) into multivariate quality control models to detect adulteration or mislabeling of premium Longjing tea, building on the PCA-based discrimination reported across 191 tea samples.

Scalable Natural Product Isolation from Pu-erh Tea for Bulk Ingredient Supply

The comparative extraction data showing pu-erh tea yields of 5 g crystalline product per kg of biomass—67% higher than green or black tea yields [1]—provides a quantitative basis for selecting pu-erh as the preferred feedstock for bulk isolation campaigns. This scenario is relevant for natural product manufacturers and ingredient suppliers seeking a cost-efficient, chromatography-based purification route to supply the compound as a research tool or functional food ingredient, with the established protocol (hot-water extraction → activated carbon → Toyopearl HW40C → crystallization) providing a validated process template.

Sweetness-Reduced Syrup Base for Vending and Catering Concentrates

The patent disclosure that the inositol glycoside can partially replace sucrose in high-solids syrups (≥60% total dissolved solids) to reduce perceived sweetness while maintaining both the sugar-like mouthfeel and the osmotically driven microbial stability [1] supports its use in commercial syrup concentrates for the vending and catering industry. By substituting a portion of sucrose with the glycoside, formulators can address consumer demand for less sweet beverages without compromising texture or requiring additional preservatives, leveraging the compound's non-fermentable and non-cariogenic properties established in Application Examples 1 and 2 of the patent.

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